molecular formula C24H20N2O5 B3714575 5-[[3-Methoxy-4-[(2-methylnaphthalen-1-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

5-[[3-Methoxy-4-[(2-methylnaphthalen-1-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3714575
M. Wt: 416.4 g/mol
InChI Key: WMIIYDPWUVJLES-UHFFFAOYSA-N
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Description

5-[[3-Methoxy-4-[(2-methylnaphthalen-1-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a methoxy group, a naphthalene moiety, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-Methoxy-4-[(2-methylnaphthalen-1-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[[3-Methoxy-4-[(2-methylnaphthalen-1-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

5-[[3-Methoxy-4-[(2-methylnaphthalen-1-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[3-Methoxy-4-[(2-methylnaphthalen-1-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[3-Methoxy-4-[(2-methylnaphthalen-1-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and its potential for diverse applications in chemistry, biology, and medicine. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-[[3-methoxy-4-[(2-methylnaphthalen-1-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-14-7-9-16-5-3-4-6-17(16)19(14)13-31-20-10-8-15(12-21(20)30-2)11-18-22(27)25-24(29)26-23(18)28/h3-12H,13H2,1-2H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIIYDPWUVJLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)COC3=C(C=C(C=C3)C=C4C(=O)NC(=O)NC4=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[[3-Methoxy-4-[(2-methylnaphthalen-1-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
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5-[[3-Methoxy-4-[(2-methylnaphthalen-1-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
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5-[[3-Methoxy-4-[(2-methylnaphthalen-1-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
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5-[[3-Methoxy-4-[(2-methylnaphthalen-1-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
5-[[3-Methoxy-4-[(2-methylnaphthalen-1-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
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5-[[3-Methoxy-4-[(2-methylnaphthalen-1-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

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